Bienvenue dans la boutique en ligne BenchChem!

(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid

Fragment-based drug discovery Ligand efficiency Molecular weight

(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid (CAS 435342-21-5) is a synthetic small-molecule benzimidazole derivative with the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol. It is typically supplied as the hydrobromide salt, which enhances its aqueous solubility for pharmaceutical research applications.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 435342-21-5
Cat. No. B1297903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
CAS435342-21-5
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N(C1=N)CC(=O)O
InChIInChI=1S/C10H11N3O2/c1-12-7-4-2-3-5-8(7)13(10(12)11)6-9(14)15/h2-5,11H,6H2,1H3,(H,14,15)
InChIKeyMAKVJKFGCVRZJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid (CAS 435342-21-5): Chemical Identity and Procurement Baseline


(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid (CAS 435342-21-5) is a synthetic small-molecule benzimidazole derivative with the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol . It is typically supplied as the hydrobromide salt, which enhances its aqueous solubility for pharmaceutical research applications . The compound features a 2-imino-3-methyl-2,3-dihydro-1H-benzimidazole core substituted at the N1 position with an acetic acid moiety, placing it within the broader class of N-substituted 2-iminobenzimidazole acetic acid derivatives . Its computed physicochemical properties include an XLogP3-AA of 0.6, two hydrogen bond donors, and three hydrogen bond acceptors .

Why Generic Substitution of (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid Is Scientifically Unsupported


Within the 2-iminobenzimidazole-1-acetic acid chemotype, even minor N3-substituent variations (methyl vs. ethyl vs. benzyl vs. allyl) generate structurally distinct compounds with different molecular weights, lipophilicities, and steric profiles that can dramatically alter target binding, pharmacokinetics, and biological readout . Prior art on 1,3-disubstituted iminobenzimidazoles demonstrates that cytotoxicity against human cancer cell lines is exquisitely sensitive to the nature of the N3 hydrophobic substituent, with analogues spanning inactive to low-micromolar potency depending on this single structural variable . Consequently, procurement of a non-identical analogue as a presumed 'equivalent' introduces an uncharacterized variable that invalidates SAR continuity and experimental reproducibility.

Quantitative Differentiation Evidence for (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid vs. Structural Analogues


N3-Methyl vs. N3-Benzyl Substitution: Molecular Weight Advantage for Fragment-Based Screening Libraries

The target compound (N3-methyl, CAS 435342-21-5) possesses a molecular weight of 205.21 g/mol (free base), which is 76.10 g/mol lower than the N3-benzyl analogue (CAS 40783-87-7, MW 281.31 g/mol) . This difference places the target compound within the Rule-of-Three compliant fragment space (MW < 300) with superior ligand efficiency potential, whereas the benzyl analogue exceeds typical fragment library cutoffs and is classified as a lead-like or drug-like molecule .

Fragment-based drug discovery Ligand efficiency Molecular weight

N3-Methyl vs. N3-Ethyl vs. N3-Benzyl: Computed Lipophilicity Cascade and Its Implications for Permeability Screening

The computed XLogP3-AA for the target compound is 0.6, which is approximately 0.9 log units lower than the N3-ethyl analogue (estimated XLogP3 ≈ 1.5, CAS 462068-66-2) and approximately 2.2 log units lower than the N3-benzyl analogue (estimated XLogP3 ≈ 2.8, CAS 40783-87-7) . This lipophilicity gradient, driven solely by the N3 substituent, suggests that the methyl analogue occupies a distinct ADME property space with potentially reduced non-specific protein binding and lower phospholipidosis risk compared to the higher-logP analogues.

Lipophilicity ADME Permeability CNS penetration

Class-Level Cytotoxicity SAR: N3 Substituent as a Critical Determinant of Antiproliferative Potency in Human Cancer Cells

A systematic SAR study of 1,3-disubstituted iminobenzimidazoles revealed that hydrophobic substitution at the N3 position is essential for in vitro cytotoxicity, with the most potent analogues achieving IC₅₀ values of approximately 1 μM against KB, HL60, and HCT116 human cancer cell lines, whereas analogues lacking an adequate hydrophobic N3 group were essentially inactive . Although the target compound (N3-methyl) was not individually profiled in this study, this class-level SAR establishes that the N3 substituent identity is a binary determinant of biological activity, directly implying that substituting the target methyl analogue with a different N3-substituted analogue (e.g., ethyl, benzyl, allyl) will not produce equivalent biological outcomes.

Cytotoxicity Structure-activity relationship Anticancer Iminobenzimidazole

3-Methyl vs. 3-Ethyl vs. 3-Benzyl: Commercial Availability and Purity Benchmarking for Procurement Decisions

The target compound (CAS 435342-21-5) is commercially available through multiple suppliers (AKSci, Leyan, CymitQuimica, BIOFOUNT) at a minimum specified purity of 95% (free base) or 97% (hydrobromide salt), with standard packaging in 1 g quantities . The N3-ethyl analogue (CAS 462068-66-2) is stocked by AKSci at 95% purity, while the N3-benzyl analogue (CAS 40783-87-7) is available from AKSci and Santa Cruz Biotechnology at 95% purity . The N3-allyl analogue (CAS 435342-05-5) is listed as discontinued by CymitQuimica . This supply landscape indicates that the N3-methyl analogue is among the most broadly stocked members of this chemotype series, reducing single-supplier dependency risk.

Commercial availability Purity specification Supplier comparison

Priority Application Scenarios for (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid Based on Differentiated Evidence


Fragment-Based Lead Discovery Libraries Requiring Rule-of-Three Compliance

The low molecular weight (205.21 g/mol) and moderate lipophilicity (XLogP3-AA = 0.6) of this compound position it as a viable fragment for screening libraries . The N3-methyl substituent offers a compact starting point for structure-guided optimization, as demonstrated by the class-level SAR showing that N3 hydrophobicity is a key driver of cytotoxicity in iminobenzimidazole series .

Kinase or Enzyme Inhibitor Screening with Benzimidazole Scaffold Preference

Benzimidazole derivatives are recognized pharmacophores for kinase inhibition and enzyme modulation . The 2-imino group provides a hydrogen-bonding handle for target engagement, and the acetic acid moiety offers a conjugation-ready functional group for bioconjugation or prodrug strategies . The N3-methyl analogue serves as the minimal hydrophobic substitution baseline for SAR expansion.

Multi-Supplier Procurement for High-Throughput Screening Campaigns

With documented active supply from at least four independent vendors (AKSci, Leyan, CymitQuimica, BIOFOUNT) at 95–97% purity , this compound is less vulnerable to single-supplier discontinuation risk than its N3-allyl analogue (discontinued) or N3-ethyl analogue (narrower supplier base) . This makes it a more reliable procurement choice for sustained HTS or lead optimization programs.

Academic Medicinal Chemistry SAR Studies on N3-Substituted Iminobenzimidazoles

For laboratories systematically exploring the SAR of 2-iminobenzimidazole-1-acetic acids, the N3-methyl analogue represents the sterically minimal alkyl-substituted member of the series. Its procurement alongside the N3-ethyl and N3-benzyl analogues enables a complete N3-substituent scan to correlate steric and lipophilic parameters with biological readout, as supported by the class-level SAR framework .

Quote Request

Request a Quote for (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.